molecular formula C8H10N2O B1622993 1-(4-Hydrazinylphenyl)ethanone CAS No. 62646-10-0

1-(4-Hydrazinylphenyl)ethanone

Cat. No.: B1622993
CAS No.: 62646-10-0
M. Wt: 150.18 g/mol
InChI Key: KSCXBGRIQVSKJE-UHFFFAOYSA-N
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Description

1-(4-Hydrazinylphenyl)ethanone: is an organic compound with the molecular formula C8H10N2O This compound . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to an ethanone group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrazone Formation: The preparation of 1-(4-Hydrazinylphenyl)ethanone typically involves the reaction of acetophenone with hydrazine. The reaction is carried out in the presence of a solvent such as ethanol and a catalyst like glacial acetic acid.

    Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(4-Hydrazinylphenyl)ethanone can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

    Reduction Products: Reduced forms of the original compound.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Hydrazinylphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydrazinylphenyl)ethanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Acetophenone Hydrazone: Similar in structure but lacks the ethanone group.

    Phenylhydrazine: Contains a hydrazine group attached directly to a phenyl ring without the ethanone group.

    4-Hydrazinobenzoic Acid: Contains a carboxylic acid group instead of the ethanone group.

Properties

IUPAC Name

1-(4-hydrazinylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(11)7-2-4-8(10-9)5-3-7/h2-5,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCXBGRIQVSKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395431
Record name Ethanone, 1-(4-hydrazinophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62646-10-0
Record name Ethanone, 1-(4-hydrazinophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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